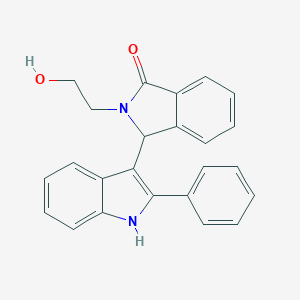![molecular formula C15H19FN2O3 B276963 5-[4-(2-Fluorophenyl)piperazin-1-yl]-5-oxopentanoic acid](/img/structure/B276963.png)
5-[4-(2-Fluorophenyl)piperazin-1-yl]-5-oxopentanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-[4-(2-Fluorophenyl)piperazin-1-yl]-5-oxopentanoic acid, also known as FPOP, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. FPOP is a derivative of 1-(2-fluorophenyl)piperazine, which is a well-known psychoactive drug. However, FPOP has distinct properties and has been studied for its potential use in scientific research.
作用机制
The mechanism of action of 5-[4-(2-Fluorophenyl)piperazin-1-yl]-5-oxopentanoic acid is not fully understood. However, it is believed that 5-[4-(2-Fluorophenyl)piperazin-1-yl]-5-oxopentanoic acid reacts with amino acid residues in proteins, specifically with the side chains of tyrosine, tryptophan, and histidine. The reaction results in the formation of a covalent bond between 5-[4-(2-Fluorophenyl)piperazin-1-yl]-5-oxopentanoic acid and the amino acid residue, which can be detected using mass spectrometry.
Biochemical and Physiological Effects:
5-[4-(2-Fluorophenyl)piperazin-1-yl]-5-oxopentanoic acid has been shown to have minimal biochemical and physiological effects. In vitro studies have demonstrated that 5-[4-(2-Fluorophenyl)piperazin-1-yl]-5-oxopentanoic acid does not affect the activity of enzymes or the stability of proteins. In vivo studies have shown that 5-[4-(2-Fluorophenyl)piperazin-1-yl]-5-oxopentanoic acid is rapidly cleared from the body and does not accumulate in tissues.
实验室实验的优点和局限性
One of the main advantages of 5-[4-(2-Fluorophenyl)piperazin-1-yl]-5-oxopentanoic acid is its ability to selectively label amino acid residues in proteins. This allows for the identification of protein-protein interactions and the study of protein structure and dynamics. 5-[4-(2-Fluorophenyl)piperazin-1-yl]-5-oxopentanoic acid is also relatively easy to synthesize and has a high purity and yield. However, 5-[4-(2-Fluorophenyl)piperazin-1-yl]-5-oxopentanoic acid has some limitations. It can only label a limited number of amino acid residues, and the labeling efficiency can vary depending on the protein and experimental conditions.
未来方向
There are several future directions for the study of 5-[4-(2-Fluorophenyl)piperazin-1-yl]-5-oxopentanoic acid. One area of research is the development of new labeling reagents that can label a broader range of amino acid residues. Another area of research is the optimization of 5-[4-(2-Fluorophenyl)piperazin-1-yl]-5-oxopentanoic acid labeling conditions to improve labeling efficiency and reduce variability. 5-[4-(2-Fluorophenyl)piperazin-1-yl]-5-oxopentanoic acid can also be used in combination with other labeling reagents to provide complementary information about protein structure and function. Finally, 5-[4-(2-Fluorophenyl)piperazin-1-yl]-5-oxopentanoic acid can be used to study the effect of small molecules and drugs on protein structure and function, which can have important implications for drug discovery and development.
In conclusion, 5-[4-(2-Fluorophenyl)piperazin-1-yl]-5-oxopentanoic acid is a promising chemical compound that has potential applications in various scientific research fields. Its ability to selectively label amino acid residues in proteins makes it a valuable tool for the study of protein structure and function. Further research is needed to optimize its labeling efficiency and explore its potential applications in drug discovery and development.
合成方法
The synthesis of 5-[4-(2-Fluorophenyl)piperazin-1-yl]-5-oxopentanoic acid involves the reaction of 1-(2-fluorophenyl)piperazine with succinic anhydride in the presence of a catalyst. The reaction yields 5-[4-(2-Fluorophenyl)piperazin-1-yl]-5-oxopentanoic acid as a white crystalline solid. The synthesis of 5-[4-(2-Fluorophenyl)piperazin-1-yl]-5-oxopentanoic acid has been optimized to ensure high purity and yield.
科学研究应用
5-[4-(2-Fluorophenyl)piperazin-1-yl]-5-oxopentanoic acid has been studied for its potential use in various scientific research applications. One of the most promising applications of 5-[4-(2-Fluorophenyl)piperazin-1-yl]-5-oxopentanoic acid is in the field of protein structure analysis. 5-[4-(2-Fluorophenyl)piperazin-1-yl]-5-oxopentanoic acid can be used to probe the solvent accessibility of amino acid residues in proteins, which can provide valuable information about protein folding and stability. 5-[4-(2-Fluorophenyl)piperazin-1-yl]-5-oxopentanoic acid has also been studied for its potential use in mass spectrometry-based proteomics, where it can be used as a labeling reagent to identify protein-protein interactions.
属性
分子式 |
C15H19FN2O3 |
|---|---|
分子量 |
294.32 g/mol |
IUPAC 名称 |
5-[4-(2-fluorophenyl)piperazin-1-yl]-5-oxopentanoic acid |
InChI |
InChI=1S/C15H19FN2O3/c16-12-4-1-2-5-13(12)17-8-10-18(11-9-17)14(19)6-3-7-15(20)21/h1-2,4-5H,3,6-11H2,(H,20,21) |
InChI 键 |
TVSGQRCZLBWQKH-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1C2=CC=CC=C2F)C(=O)CCCC(=O)O |
规范 SMILES |
C1CN(CCN1C2=CC=CC=C2F)C(=O)CCCC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Ethyl 2-(benzoylamino)-6-[(dimethylamino)methyl]-7-hydroxy-1-benzothiophene-3-carboxylate](/img/structure/B276881.png)
![5,7-Dimethyl-2-(3-methylphenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B276883.png)

![2,7,9-trimethyl-3-phenylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B276886.png)
![2-[4-(Dimethylamino)benzylidene]-7-methoxy-1-indanone](/img/structure/B276888.png)
![1-[2-(3,4-Dimethoxyphenyl)vinyl]isoquinoline](/img/structure/B276889.png)
![N,N-diethyl-N-{4-[2-(1-isoquinolinyl)vinyl]phenyl}amine](/img/structure/B276890.png)
![2-{1-[2-(4-methylphenyl)-1H-indol-3-yl]-3-oxo-1,3-dihydro-2H-isoindol-2-yl}propanoic acid](/img/structure/B276895.png)
![{1-[2-(2,5-dimethoxyphenyl)-1H-indol-3-yl]-3-oxo-1,3-dihydro-2H-isoindol-2-yl}acetic acid](/img/structure/B276896.png)


![[1-(1,2-dimethyl-1H-indol-3-yl)-3-oxo-1,3-dihydro-2H-isoindol-2-yl]acetic acid](/img/structure/B276903.png)
![[1-oxo-3-(2-phenyl-1H-indol-3-yl)-1,3-dihydro-2H-isoindol-2-yl]acetic acid](/img/structure/B276904.png)
![1-{4-[(4-Methylphenyl)amino]-4-oxobutanoyl}piperidine-4-carboxylic acid](/img/structure/B276905.png)